4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3IN2O2S/c15-12-9(14(16,17)18)6-20-13-11(12)10(19)7-21(13)24(22,23)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLKGOHZHTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134923 | |
| Record name | 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-80-9 | |
| Record name | 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Sulfonylation: The phenylsulfonyl group is typically introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl and halogen groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with phenylboronic acid in a Suzuki reaction would yield a biaryl compound .
Scientific Research Applications
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituents at positions 3, 4, 5, and the presence/absence of the phenylsulfonyl group. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Physicochemical and Pharmacological Properties
- Lipophilicity : The trifluoromethyl group at C5 increases lipophilicity (logP ~3.5), enhancing membrane permeability. Iodo/chloro substituents further elevate hydrophobicity compared to fluoro analogs .
- Reactivity : Iodine at C3 serves as a superior leaving group compared to bromine or chlorine, enabling efficient C–C bond formation in palladium-catalyzed reactions .
Biological Activity
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1299607-80-9) is a synthetic compound belonging to the pyrrolopyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₄H₇ClF₃IN₂O₂S
- Molecular Weight : 486.64 g/mol
- CAS Number : 1299607-80-9
Biological Activity Overview
The biological activity of pyrrolopyridine derivatives has been widely studied, particularly in the context of their therapeutic potential. The specific compound exhibits several promising pharmacological properties:
Antitumor Activity
Research indicates that pyrrolopyridine derivatives can possess significant antitumor activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including ovarian and breast cancer cells. A study highlighted that certain derivatives exhibited moderate cytotoxicity against these cancer types while showing limited toxicity toward non-cancerous cells .
Antiviral and Antimicrobial Properties
Pyrrolopyridine derivatives have also been investigated for their antiviral activities. Some studies have reported moderate inhibition of HIV replication in vitro, suggesting that modifications to the phenyl ring can significantly influence antiviral efficacy . Additionally, certain derivatives have shown antimicrobial properties against various pathogens.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, compounds within this class may inhibit kinases or other enzymes critical for tumor progression or viral replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Key findings include:
- Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly affect the compound's potency and selectivity against various biological targets.
- Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with enhanced lipophilicity and bioavailability, contributing to improved pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolopyridine derivatives:
- Anticancer Studies : A study conducted by Kalai et al. demonstrated that specific pyrrolopyridine derivatives exhibited cytotoxic effects against ovarian cancer cell lines while maintaining low toxicity to healthy cells .
- Antiviral Activity : Research indicated that certain derivatives showed promising results in inhibiting HIV replication in vitro, with some compounds achieving an EC50 value below 10 µM .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds revealed favorable metabolic stability and clearance rates in animal models, suggesting potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Halogenation : Iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or directed metalation strategies .
- Sulfonylation : Introduction of the phenylsulfonyl group is performed using benzenesulfonyl chloride under basic conditions (e.g., NaH in CHCl) to protect the pyrrole nitrogen .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., trifluoromethyl-substituted reagents) enable functionalization at the 5-position .
- Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is critical for isolating intermediates .
Q. How can structural characterization be optimized for this compound?
- Methodological Answer :
- NMR Analysis : Use DMSO- as a solvent to resolve NH protons (δ ~13 ppm) and aromatic signals. Assign peaks via H-H COSY and HSQC for complex splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting [M+H] ions .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, emphasizing R-factor convergence (<0.05) and validation of halogen/sulfonyl group geometries .
Q. What are common pitfalls in synthesizing halogenated pyrrolopyridines?
- Methodological Answer :
- Regioselectivity : Competing halogenation at adjacent positions (e.g., 3- vs. 4-chloro) may occur; directing groups (e.g., sulfonyl) or steric blocking agents (e.g., TMS) can improve selectivity .
- Stability : Iodo-substituted intermediates are light-sensitive; reactions should be conducted under argon with amber glassware .
Advanced Research Questions
Q. How do substituents (Cl, I, CF, phenylsulfonyl) influence biological activity?
- Methodological Answer :
- Trifluoromethyl (CF) : Enhances metabolic stability and hydrophobic interactions with targets (e.g., kinase ATP pockets). Compare IC values of CF- vs. CH-substituted analogs in enzymatic assays .
- Phenylsulfonyl Group : Acts as a directing group for synthesis and may modulate solubility. Replace with methylsulfonyl or tosyl groups to study pharmacokinetic effects .
- Halogens (Cl, I) : Iodine’s bulkiness affects binding kinetics; chlorine’s electronegativity impacts electronic density. Use DFT calculations to map electrostatic potential surfaces .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Orthogonal Assays : Validate inhibitory activity across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects .
- Crystallographic Overlays : Compare X-ray structures of analogs bound to targets (e.g., FGFR1) to identify critical substituent-protein interactions (e.g., hydrogen bonds with CF) .
Q. What advanced techniques optimize reaction yields for multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to maximize yields. For Suzuki couplings, Pd(PPh)/KCO in DMF/HO often outperforms other conditions .
- In Situ Monitoring : Use LC-MS to track intermediates and abort reactions if undesired byproducts (e.g., dehalogenated species) exceed 5% .
Q. How to validate crystallographic data for halogen-bonding interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
